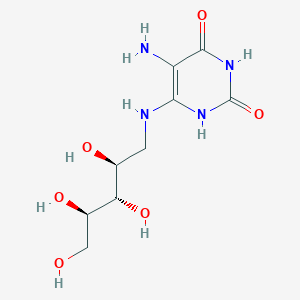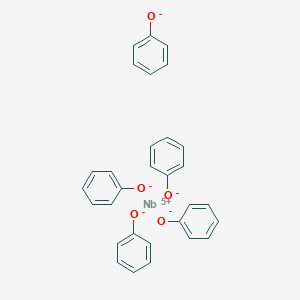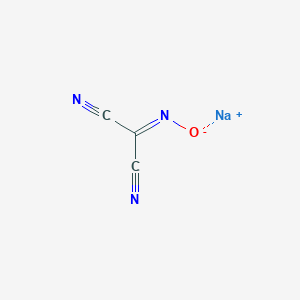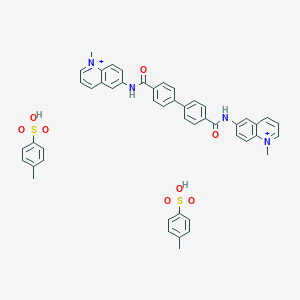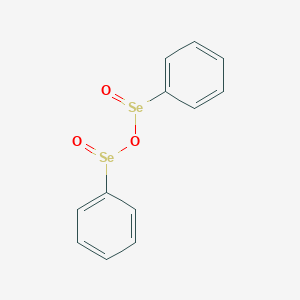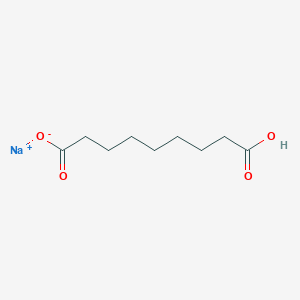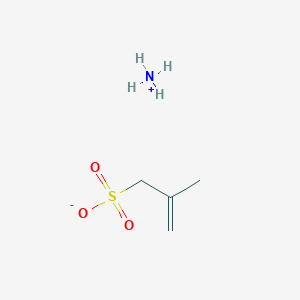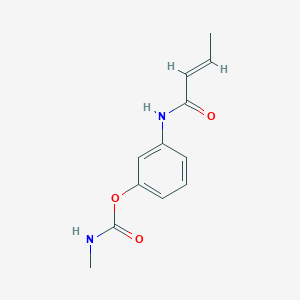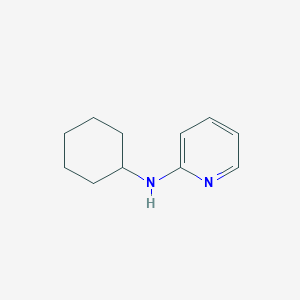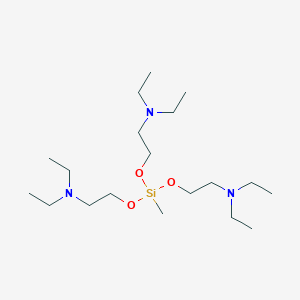
Methyltris(2-diethylaminoethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(2-diethylaminoethoxy)silane is a chemical compound that belongs to the group of silanes. It is commonly used in various scientific research applications due to its unique properties.
Mécanisme D'action
Methyltris(2-diethylaminoethoxy)silane functions as a coupling agent by forming covalent bonds between the nanoparticles and the surface modifier. The covalent bonds improve the stability and dispersibility of the nanoparticles, making them more suitable for various applications. Additionally, Methyltris(2-diethylaminoethoxy)silane can modify the surface properties of materials by forming a thin layer of the surface modifier on the material's surface.
Effets Biochimiques Et Physiologiques
Methyltris(2-diethylaminoethoxy)silane does not have any known biochemical or physiological effects. However, it is important to handle the compound with care, as it can be hazardous if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its ability to improve the stability and dispersibility of nanoparticles, its ability to modify the surface properties of materials, and its versatility as a precursor for the synthesis of other organosilanes. The limitations of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its potential hazards if not handled properly and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of Methyltris(2-diethylaminoethoxy)silane in scientific research. One potential direction is the development of new coupling agents that can improve the stability and dispersibility of nanoparticles even further. Another potential direction is the exploration of new applications for Methyltris(2-diethylaminoethoxy)silane, such as in the modification of biological materials. Additionally, further research is needed to fully understand the mechanism of action of Methyltris(2-diethylaminoethoxy)silane and its potential applications in various fields.
Conclusion:
Methyltris(2-diethylaminoethoxy)silane is a versatile compound that has numerous scientific research applications. Its ability to improve the stability and dispersibility of nanoparticles and modify the surface properties of materials makes it a valuable tool in various fields. Further research is needed to fully understand the potential applications of Methyltris(2-diethylaminoethoxy)silane and its mechanism of action.
Méthodes De Synthèse
Methyltris(2-diethylaminoethoxy)silane can be synthesized by reacting triethoxysilane with diethylaminoethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a specific temperature. The resulting product is then purified to obtain Methyltris(2-diethylaminoethoxy)silane.
Applications De Recherche Scientifique
Methyltris(2-diethylaminoethoxy)silane is extensively used in various scientific research applications. It is commonly used as a coupling agent in the synthesis of nanoparticles, as it can improve the stability and dispersibility of nanoparticles. It is also used as a surface modifier for various materials, including glass, metal, and plastic. Additionally, Methyltris(2-diethylaminoethoxy)silane is used as a precursor for the synthesis of other organosilanes.
Propriétés
Numéro CAS |
17146-73-5 |
|---|---|
Nom du produit |
Methyltris(2-diethylaminoethoxy)silane |
Formule moléculaire |
C19H45N3O3Si |
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
2-[bis[2-(diethylamino)ethoxy]-methylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H45N3O3Si/c1-8-20(9-2)14-17-23-26(7,24-18-15-21(10-3)11-4)25-19-16-22(12-5)13-6/h8-19H2,1-7H3 |
Clé InChI |
KDESIYFKVJTIOS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Autres numéros CAS |
17146-73-5 |
Synonymes |
Tris[2-(diethylamino)ethoxy](methyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




